molecular formula C14H16ClNO2 B3023164 2-(2-Methoxyphenoxy)benzylamine hydrochloride CAS No. 870061-70-4

2-(2-Methoxyphenoxy)benzylamine hydrochloride

Cat. No. B3023164
CAS RN: 870061-70-4
M. Wt: 265.73 g/mol
InChI Key: XAXRROUESGXFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C14H15NO2·HCl . It has a molecular weight of 265.74 .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenoxy)benzylamine hydrochloride consists of a benzylamine core with a methoxyphenoxy group attached . The presence of the hydrochloride indicates that it is a salt of the parent compound, 2-(2-Methoxyphenoxy)benzylamine .


Chemical Reactions Analysis

A study has shown that 2-(2-Methoxyphenoxy)benzylamine hydrochloride can act as a corrosion inhibitor for mild steel in a hydrochloric acid medium . The inhibition efficiency increases with increasing inhibitor concentrations and temperature .


Physical And Chemical Properties Analysis

2-(2-Methoxyphenoxy)benzylamine hydrochloride is a pale-yellow to yellow-brown solid . It is stored at temperatures between 2-8°C . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Corrosion Inhibition of Mild Steel in Hydrochloric Acid Medium

This compound has been studied for its effect on the corrosion of mild steel in a hydrochloric acid medium . The method of weight loss and hydrogen gas evolution was used with different inhibitor concentrations ranging from 100-500 parts per million at different temperatures from 35-55 °C . The results presented that when increasing the inhibitor concentrations and temperature, lead to increases the inhibition efficiency . This indicates the adsorption of a layer of film on a surface of metal and the effectiveness of inhibitor by the presence of the amine molecule and the oxygen and nitrogen atoms that have an active role in the adsorption process .

Inhibition of Low Carbon Steel Corrosion in Acidic Conditions

Another study focused on the effect of this compound on low carbon steel corrosion in acidic conditions . The inhibitor demonstrated a high inhibitory effectiveness in acidic solutions . When the inhibitor’s concentration and temperature rise, which tend to decline the efficiency . The best value of efficiency for both weight loss and polarization was at 30°C with 400 ppm concentration of inhibitor due to the formation of a layer on the metal’s surface as a result of the inhibitor adhering to it .

Prevention of Carbon Steel Corrosion in Acidic Medium

A similar study involved the use of “2- (4-methoxyphenoxy) benzylamine HCl” in order to prevent carbon steel corrosion in an acidic medium . Weight loss and hydrogen gas evolution methods were utilized .

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H301, H317, and H318 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

[2-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15;/h2-9H,10,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRROUESGXFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590023
Record name 1-[2-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)benzylamine hydrochloride

CAS RN

870061-70-4
Record name 1-[2-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenoxy)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenoxy)benzylamine hydrochloride
Reactant of Route 3
2-(2-Methoxyphenoxy)benzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyphenoxy)benzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyphenoxy)benzylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyphenoxy)benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.